Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or arylboronic acids in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
2,7-Naphthyridine: Known for its antimicrobial properties.
1,6-Naphthyridine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-4-7-2-3-11-5-8(7)9/h4,6,11H,2-3,5H2,1H3 |
InChI Key |
ACEJDLXYOHQLRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=CN=C1 |
Origin of Product |
United States |
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